

# Spectroscopic Profile of Cypellocarpin C: A Technical Guide

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## Compound of Interest

Compound Name: *cypellocarpin C*

Cat. No.: *B1163481*

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This technical guide provides a comprehensive overview of the spectroscopic data for **cypellocarpin C**, a phenol glycoside first isolated from *Eucalyptus cypellocarpa*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

**Cypellocarpin C**, with the molecular formula  $C_{26}H_{32}O_{11}$ , has demonstrated notable biological activities, including potent antiviral effects.<sup>[1]</sup> The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy.

## High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the elemental composition of **cypellocarpin C**. The data presented below was obtained using Electrospray Ionization (ESI).

Ion	Measured m/z	Calculated m/z	Formula
$[M+H]^+$	521.2026	521.2017	$C_{26}H_{33}O_{11}^+$
$[M+Na]^+$	543.1848	543.1837	$C_{26}H_{32}NaO_{11}^+$

## Infrared (IR) Spectroscopy Data

The infrared spectrum of **cypellocarpin C** reveals the presence of key functional groups. The absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
3313 (broad)	O-H stretching (hydroxyl groups)
2972, 2918, 2882	C-H stretching (aliphatic)
1705	C=O stretching (ester)
1659	C=O stretching ( $\gamma$ -pyrone)
1619, 1581	C=C stretching (aromatic and pyrone rings)
1414, 1378, 1343	C-H bending
1246	C-O stretching (ester, ether)
1062, 1018	C-O stretching (glycosidic bond, alcohols)
842	C-H bending (aromatic)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **cypellocarpin C**, recorded in  $\text{DMSO-d}_6$ , are detailed below. This data is essential for the complete structural assignment of the molecule.

### $^1\text{H}$ NMR Data ( $\text{DMSO-d}_6$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
2-CH <sub>3</sub>	2.29	s	
3	6.13	s	
6	6.46	d	2.2
8	6.72	d	2.2
5-OH	12.98	s	
Glucose Moiety			
1'	5.12	d	7.5
2'	3.25	t	8.5
3'	3.22	t	9.0
4'	3.12	t	9.0
5'	3.49	m	
6'a	4.35	dd	11.9, 2.0
6'b	4.14	dd	11.9, 6.2
2'-OH	5.21	d	5.3
3'-OH	5.09	d	5.0
4'-OH	5.13	d	5.5
Oleuropeic Acid Moiety			
2''	2.23	m	
3''a	2.07	m	
3''b	1.83	m	
4''	5.43	br s	

5"a	2.07	m
5"b	1.94	m
6"a	1.63	m
6"b	1.34	m
8"	1.05	s
9"	1.05	s
7"-OH	4.13	s

### <sup>13</sup>C NMR Data (DMSO-d<sub>6</sub>)

Position	Chemical Shift ( $\delta$ , ppm)
Aglycone	
2	163.6
3	110.1
4	181.7
4a	105.7
5	161.4
6	99.3
7	164.2
8	94.2
8a	157.0
2-CH <sub>3</sub>	19.8
Glucose Moiety	
1'	101.4
2'	73.4
3'	76.6
4'	70.0
5'	74.0
6'	63.3
Oleuropeic Acid Moiety	
1''	174.6
2''	40.8
3''	29.2
4''	120.3

5"	134.1
6"	26.1
7"	69.5
8"	29.1
9"	29.1

## Experimental Protocols

### High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis was performed on a system equipped with an Electrospray Ionization (ESI) source. Data was acquired in both positive and negative ion modes. The instrument parameters were optimized to ensure high resolution and mass accuracy. The capillary temperature was maintained at 350 °C, with a spray voltage of 2.7 kV. The sheath gas and auxiliary gas flow rates were set to 40 and 5 arbitrary units, respectively.<sup>[2]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum was recorded on an FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique on the solid sample. Data was collected over a standard spectral range.

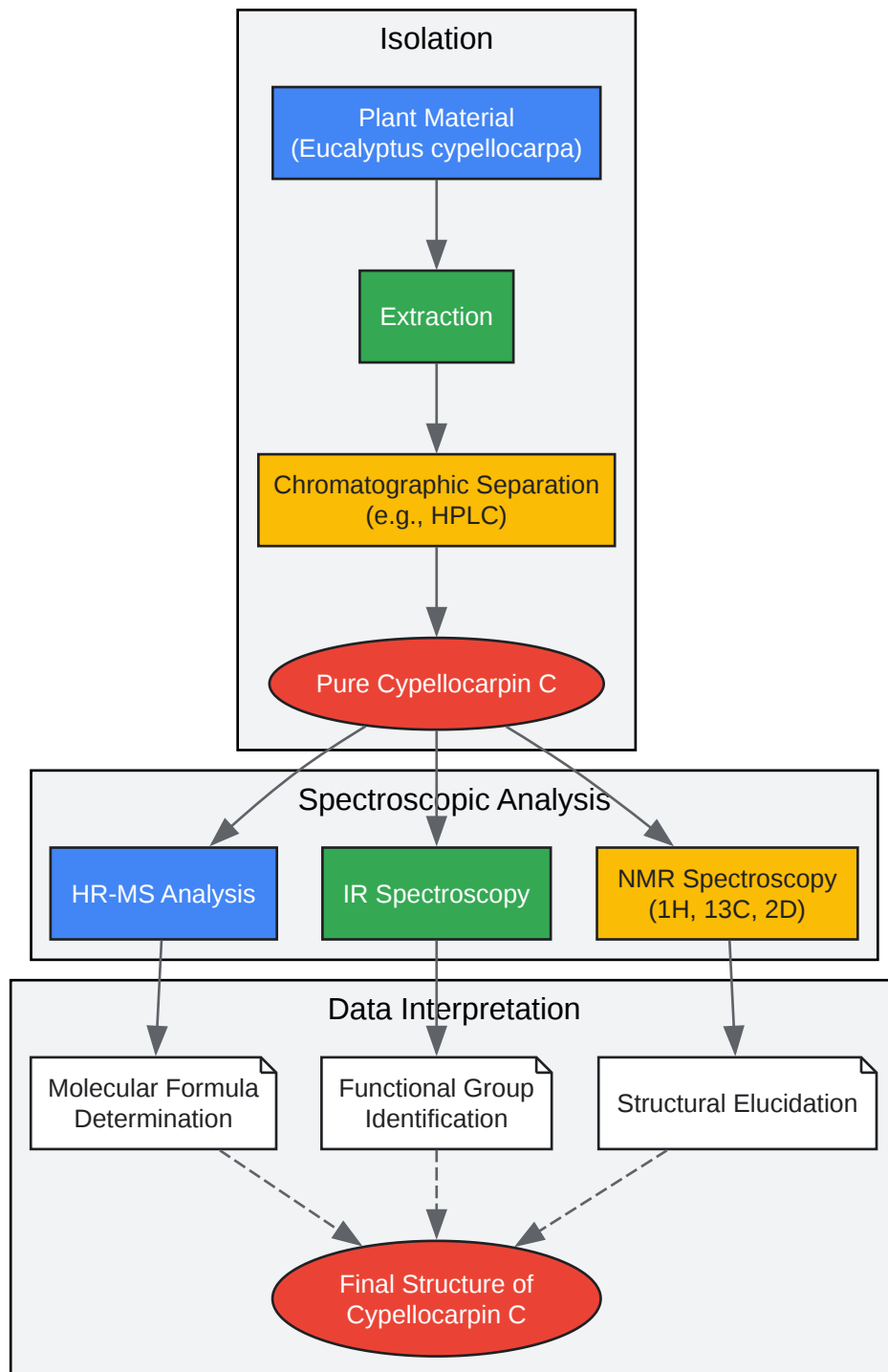
### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were conducted to facilitate the complete assignment of proton and carbon signals.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **cypellocarpin C**.

## Workflow for Spectroscopic Analysis of Cypellocarpin C

[Click to download full resolution via product page](#)Spectroscopic analysis workflow for **cypellocarpin C**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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